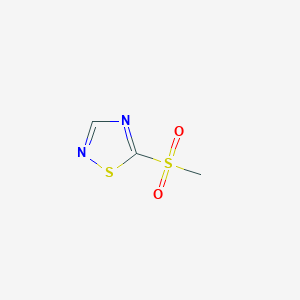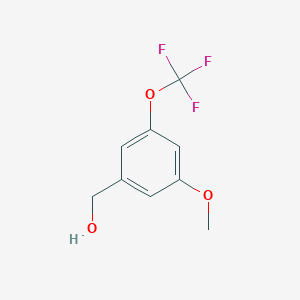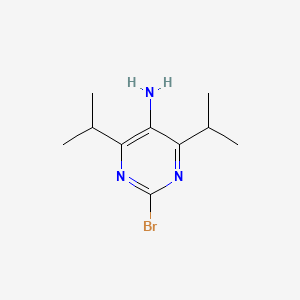
2-Bromo-4,6-diisopropylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-diisopropylpyrimidin-5-amine is a chemical compound with the molecular formula C10H16BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-diisopropylpyrimidin-5-amine typically involves the bromination of 4,6-diisopropylpyrimidin-5-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,6-diisopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-4,6-diisopropylpyrimidin-5-amine.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-diisopropylpyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agriculture: Pyrimidine derivatives are often used in the synthesis of agrochemicals, including herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-diisopropylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-dimethoxypyridine: Similar in structure but with methoxy groups instead of isopropyl groups.
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyrimidine derivative with different substituents.
Uniqueness
2-Bromo-4,6-diisopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H16BrN3 |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2-bromo-4,6-di(propan-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16BrN3/c1-5(2)8-7(12)9(6(3)4)14-10(11)13-8/h5-6H,12H2,1-4H3 |
Clave InChI |
KHXDRIBRBINWMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC(=N1)Br)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


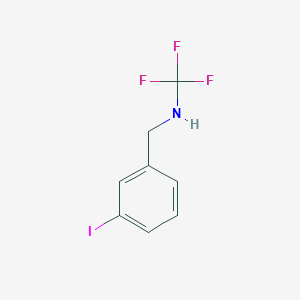

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
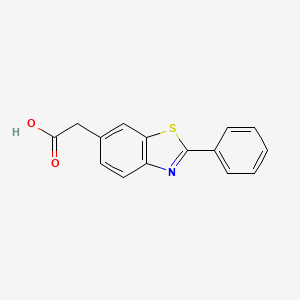

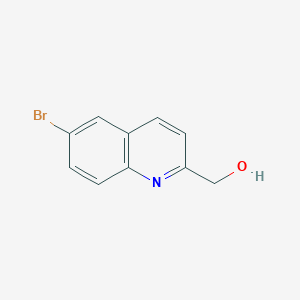
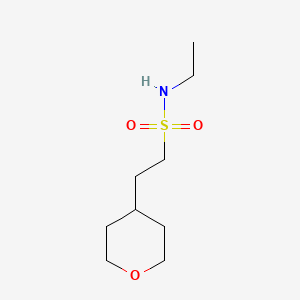
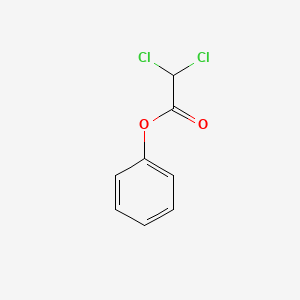
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
